5-(3,4-dihydroisoquinolin-2(1H)-yl)-7-methyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one
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Overview
Description
5-(3,4-Dihydro-1H-isoquinolin-2-yl)-7-methyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one is a heterocyclic compound that has garnered interest due to its potential pharmacological activities. This compound features a unique structure combining isoquinoline and triazolopyrimidine moieties, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dihydro-1H-isoquinolin-2-yl)-7-methyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an N-acyl derivative of β-phenylethylamine with dehydrating agents such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride to generate the isoquinoline derivative . This intermediate can then be reacted with triazolopyrimidine precursors under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization and subsequent reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dihydro-1H-isoquinolin-2-yl)-7-methyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the compound’s structure.
Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and biological activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(3,4-dihydro-1H-isoquinolin-2-yl)-7-methyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolopyrimidines: Known for their pharmacological activities, including antitumor and antimicrobial properties.
Isoquinoline Derivatives: Widely studied for their diverse biological activities, including anticancer and antimicrobial effects.
Uniqueness
5-(3,4-Dihydro-1H-isoquinolin-2-yl)-7-methyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one is unique due to its combination of isoquinoline and triazolopyrimidine moieties, which confer a distinct set of biological activities and potential therapeutic applications. This structural uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H15N5O |
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Molecular Weight |
281.31 g/mol |
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-yl)-7-methyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one |
InChI |
InChI=1S/C15H15N5O/c1-10-8-13-17-18-15(21)20(13)14(16-10)19-7-6-11-4-2-3-5-12(11)9-19/h2-5,8H,6-7,9H2,1H3,(H,18,21) |
InChI Key |
WRXGRDGEOYAXMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NNC(=O)N2C(=N1)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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